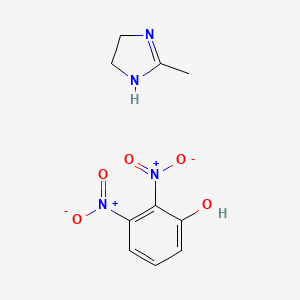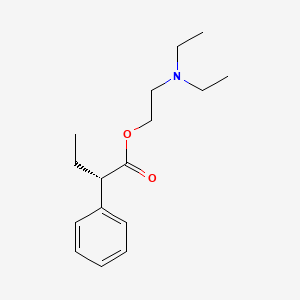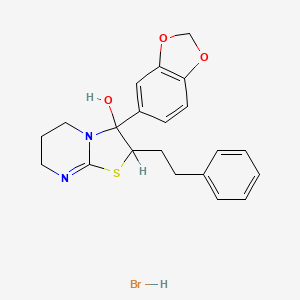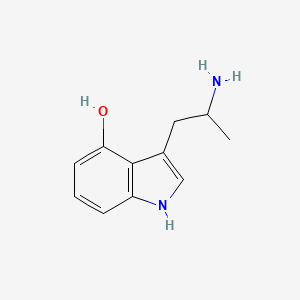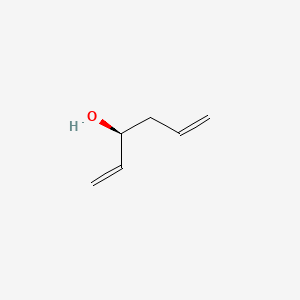
(S)-1,5-Hexadien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1,5-Hexadien-3-ol is an organic compound with the molecular formula C6H10O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(S)-1,5-Hexadien-3-ol can be synthesized through several methods. One common approach involves the asymmetric reduction of 1,5-hexadien-3-one using chiral catalysts. This method ensures the production of the (S)-enantiomer with high enantiomeric purity. The reaction typically requires a hydrogen source, such as hydrogen gas, and a chiral catalyst, such as a chiral rhodium or ruthenium complex, under mild conditions.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts, such as enzymes, to achieve high selectivity and yield. Enzymatic reduction of 1,5-hexadien-3-one using alcohol dehydrogenases or ketoreductases is a common method. These biocatalysts are preferred due to their ability to operate under mild conditions and their high specificity for the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1,5-Hexadien-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products
Oxidation: Produces 1,5-hexadien-3-one or 1,5-hexadienoic acid.
Reduction: Produces 1,5-hexanediol.
Substitution: Produces 3-chloro-1,5-hexadiene or 3-amino-1,5-hexadiene.
Wissenschaftliche Forschungsanwendungen
(S)-1,5-Hexadien-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of (S)-1,5-Hexadien-3-ol depends on its specific application. In enzymatic reactions, it acts as a substrate for enzymes such as alcohol dehydrogenases, which catalyze its conversion to other compounds. The molecular targets and pathways involved vary depending on the specific enzyme and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1,5-Hexadien-3-ol: The enantiomer of (S)-1,5-Hexadien-3-ol, with similar chemical properties but different biological activities.
1,5-Hexadien-3-one: The ketone analog, which can be reduced to form this compound.
1,5-Hexadiene: The parent hydrocarbon, which lacks the hydroxyl group.
Uniqueness
This compound is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological systems. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
51769-28-9 |
|---|---|
Molekularformel |
C6H10O |
Molekulargewicht |
98.14 g/mol |
IUPAC-Name |
(3S)-hexa-1,5-dien-3-ol |
InChI |
InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3-4,6-7H,1-2,5H2/t6-/m1/s1 |
InChI-Schlüssel |
SZYLTIUVWARXOO-ZCFIWIBFSA-N |
Isomerische SMILES |
C=CC[C@@H](C=C)O |
Kanonische SMILES |
C=CCC(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


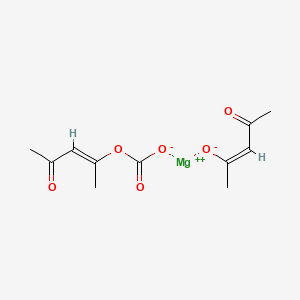
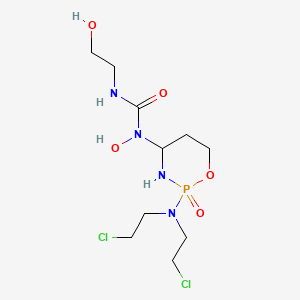

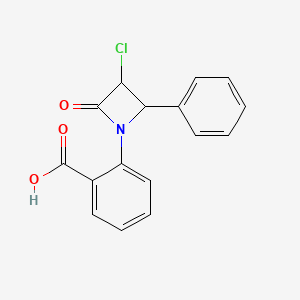

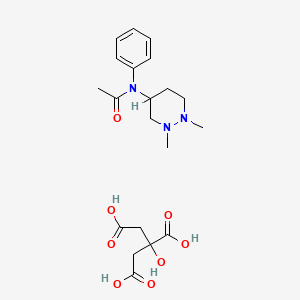
![(E)-3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride](/img/structure/B12698470.png)
